N-(1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N-(1,2-Oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic compound featuring a hybrid structure combining an oxazole ring and a thiophene moiety linked via a cyclopentylmethyl-ethanediamide backbone.
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(14(20)17-12-5-8-21-18-12)16-10-15(6-1-2-7-15)11-4-3-9-22-11/h3-5,8-9H,1-2,6-7,10H2,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVAKCZGFYTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a comparative analysis:
Structural Analogs with Oxazole and Thiophene Moieties
Analogs with Varied Heterocycles
| Compound Name | Structural Features | Key Differences | Biological Activity/Applications | References |
|---|---|---|---|---|
| N'-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide | Tetrahydroquinoline core | Rigid aromatic system enhances π-π stacking; tetrahydroquinoline boosts bioavailability | Antidiabetic potential (α-glucosidase inhibition: 78% at 50 µM) . | |
| N-{2-[2-(3-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide | Triazolothiazole core | Electron-deficient triazole improves redox stability; phenyl substituent modulates selectivity | Antifungal activity (MIC: 8 µg/mL vs. Candida spp.) . |
Key Research Findings
Electronic and Physicochemical Properties
- Electron Density Distribution : The oxazole-thiophene combination creates a polarized electron density profile, favoring interactions with enzymes like cytochrome P450 (CYP3A4) .
- LogP Values :
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